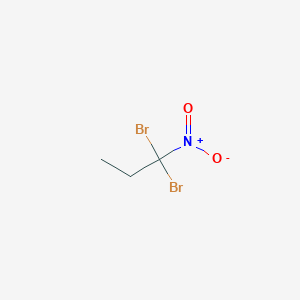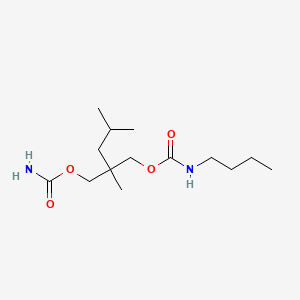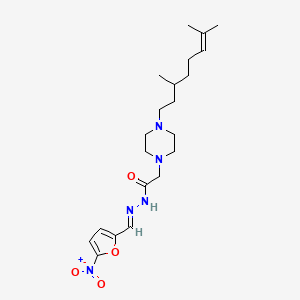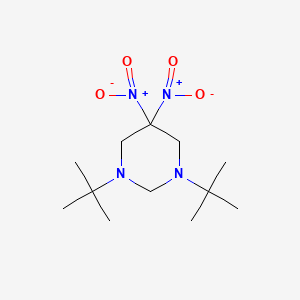
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two nitro groups and bulky tert-butyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl groups and nitro groups. Common reagents used in these reactions include tert-butyl chloride, nitric acid, and various catalysts to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the nitro groups. Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets.
Comparaison Avec Des Composés Similaires
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- can be compared with other similar compounds, such as:
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dimethyl-: This compound lacks the nitro groups, resulting in different chemical reactivity and applications.
Pyrimidine derivatives with different substituents: Variations in the substituents on the pyrimidine ring can lead to significant differences in chemical behavior and biological activity.
Propriétés
Numéro CAS |
34924-01-1 |
|---|---|
Formule moléculaire |
C12H24N4O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
1,3-ditert-butyl-5,5-dinitro-1,3-diazinane |
InChI |
InChI=1S/C12H24N4O4/c1-10(2,3)13-7-12(15(17)18,16(19)20)8-14(9-13)11(4,5)6/h7-9H2,1-6H3 |
Clé InChI |
XEKFWXHECAZYTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(CN(C1)C(C)(C)C)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



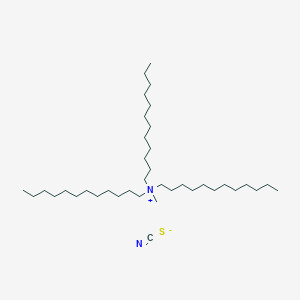
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
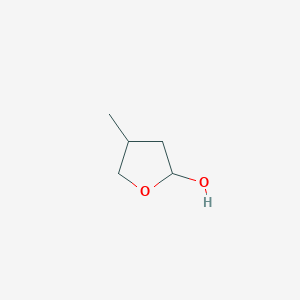

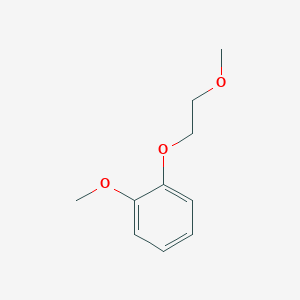
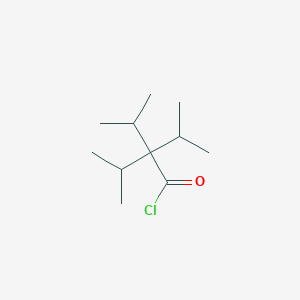
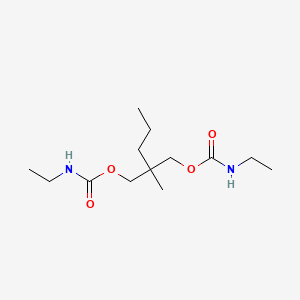
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
